Sodium 4-aminobenzoate

Vue d'ensemble

Description

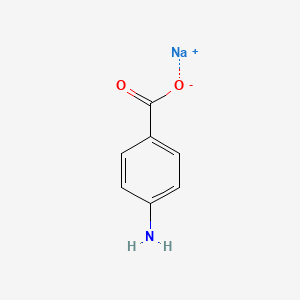

Sodium 4-aminobenzoate, also known as sodium para-aminobenzoate, is a white crystalline powder with the molecular formula C7H6NNaO2. It is highly soluble in water, resulting in a clear solution. This compound is commonly used in various applications, including the pharmaceutical industry, where it serves as an active ingredient in certain medications. This compound is known for its local anesthetic and antimicrobial properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-aminobenzoate typically involves the neutralization of 4-aminobenzoic acid with sodium hydroxide. The reaction proceeds as follows:

C7H7NO2+NaOH→C7H6NNaO2+H2O

This reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the crystalline product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as filtration, crystallization, and drying to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 4-aminobenzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-nitrobenzoic acid.

Reduction: It can be reduced to form 4-aminobenzyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions to form derivatives such as esters and amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.

Major Products:

Oxidation: 4-nitrobenzoic acid.

Reduction: 4-aminobenzyl alcohol.

Substitution: Various esters and amides depending on the reagents used.

Applications De Recherche Scientifique

Sodium 4-aminobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of folic acid, which is essential for DNA synthesis and repair.

Medicine: It is used in the treatment of conditions such as Peyronie’s disease and fibrotic skin disorders. It also exhibits antimicrobial properties, making it useful in the formulation of topical antiseptics.

Mécanisme D'action

Sodium 4-aminobenzoate exerts its effects through several mechanisms:

Local Anesthetic Effect: It blocks the transmission of nerve signals by binding to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulses.

Antimicrobial Properties: It inhibits the growth of bacteria and other microorganisms by interfering with their metabolic processes.

Comparaison Avec Des Composés Similaires

Sodium 4-aminobenzoate is similar to other compounds with a 4-aminobenzoate structure, such as:

Procaine: Used as a local anesthetic.

Tetracaine: Another local anesthetic with a longer duration of action.

Benzocaine: Commonly used in topical pain relievers.

Butamben: Used in topical anesthetics.

Uniqueness: this compound is unique due to its dual functionality as both a local anesthetic and an antimicrobial agent. Its high solubility in water and ability to form clear solutions make it particularly useful in pharmaceutical formulations .

Activité Biologique

Sodium 4-aminobenzoate (also known as sodium para-aminobenzoate or sodium PABA) is a sodium salt of para-aminobenzoic acid (PABA), a compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

This compound has the chemical formula and is classified as an aromatic amine. Its structure includes an amino group (-NH2) and a carboxylate group (-COO-) attached to a benzene ring, which is essential for its biological activity.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that PABA derivatives, including this compound, can inhibit various bacterial strains such as Staphylococcus aureus, E. coli, and Listeria monocytogenes. The minimum inhibitory concentrations (MIC) for these bacteria can be as low as 15.62 µM for certain derivatives, demonstrating potent antibacterial effects .

2. Antiviral and Antioxidant Effects

This compound has been shown to possess antiviral properties, acting as a scavenger of reactive oxygen species (ROS). This characteristic makes it beneficial in formulations aimed at protecting against UV radiation and oxidative stress . Its application in sunscreens highlights its role in dermatological health by mitigating skin damage from UV exposure.

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, certain PABA analogs demonstrated significant cytotoxicity against cancer cell lines such as HepG2, with IC50 values indicating effective inhibition of cell growth . The mechanism appears to involve interference with folate metabolism, similar to sulfonamides, which act as competitive inhibitors of dihydropteroate synthase .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : this compound competes with pteroic acid for the active site of dihydropteroate synthase, disrupting folate biosynthesis in bacteria and parasites .

- Radical Scavenging : It acts as an antioxidant by neutralizing free radicals, thereby protecting cells from oxidative damage .

- Modulation of Immune Response : Some studies suggest that PABA can enhance immune function, contributing to its therapeutic effects in dermatological conditions like scleroderma and dermatomyositis .

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

sodium;4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETSAYZRDCRPJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060296 | |

| Record name | Sodium 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-06-6, 54287-22-8, 71720-42-8 | |

| Record name | Sodium aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-amino-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054287228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-amino-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOBENZOATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75UI7QUZ5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.